molecular formula C13H16N2O3 B3060771 (4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate CAS No. 80336-03-4

(4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate

Cat. No.: B3060771
CAS No.: 80336-03-4
M. Wt: 248.28 g/mol
InChI Key: OGBYAZKZKCZBGR-UHFFFAOYSA-N
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Description

“(4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate” is a chemical compound that is available for scientific research needs . It is also known by registry numbers ZINC000004106993, ZINC000004106995 .


Molecular Structure Analysis

The molecular formula of “this compound” is C15H18N2O4 . The molecular weight is 290.319 . The SMILES representation is CC(=O)OCC1(C)CN(N(C(C)=O)C1=O)c1ccccc1 .

Scientific Research Applications

Methanogenic Pathways and Isotopic Signatures

Research has investigated the role of acetate (specifically the methyl group) in methanogenic pathways, focusing on the stable carbon isotopic signatures of CH4, CO2, and acetate methyl in CH4 production sites. It's noted that isotopic fractionation factors vary significantly across different sites and conditions, influencing the methanogenic pathways. This is crucial for understanding biogeochemical cycles and the role of such compounds in environmental systems (Conrad, 2005).

Chemical Communication in Honeybees

In the realm of chemical ecology, studies have shown the importance of acetate compounds in chemical communication among honeybees. Compounds like isopentyl acetate and its derivatives play critical roles as alarm pheromones. Understanding these chemical signaling mechanisms is fundamental for insights into insect behavior and the functioning of complex social structures (Trhlin & Rajchard, 2018).

Neurotoxicity and Enzyme Inhibition

In neuropharmacology and toxicology, research has shed light on the role of compounds structurally related to acetate in neurotoxicity and enzyme inhibition. For instance, studies on acetaldehyde and its relationship with parkinsonism emphasize the role of enzymes like CYP450 2E1 in neurodegenerative diseases. Such insights are pivotal for understanding disease mechanisms and developing therapeutic strategies (Vaglini et al., 2013).

Drug Development and Pharmacology

In pharmaceutical research, derivatives of acetate compounds have been explored for their potential in drug development. Studies on compounds like Zaleplon shed light on the pharmacological activity, metabolism, and therapeutic applications of acetate-based drugs. This has implications for the development of new drugs with improved efficacy and safety profiles (Heydorn, 2000).

Environmental Chemistry and Biodegradation

Environmental chemistry research has highlighted the significance of acetate derivatives in the degradation of compounds like acetaminophen. Understanding the pathways, by-products, and biotoxicity of these degradation processes is crucial for environmental monitoring and developing strategies for pollution control (Qutob et al., 2022).

Mechanism of Action

Properties

IUPAC Name

(4-methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-10(16)18-9-13(2)8-15(14-12(13)17)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBYAZKZKCZBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1(CN(NC1=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391598
Record name MS-1922
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80336-03-4
Record name MS-1922
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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